Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate
Description
Properties
Molecular Formula |
C14H14ClNO4 |
|---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C14H14ClNO4/c1-3-20-12(18)8-16-7-6-10(17)13-9(15)4-5-11(19-2)14(13)16/h4-7H,3,8H2,1-2H3 |
InChI Key |
USQAXSJBTKSXAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=O)C2=C(C=CC(=C21)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-8-methoxyquinoline.
Acylation: The quinoline derivative undergoes acylation with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline ring or to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H14ClNO4
- Molecular Weight : 295.72 g/mol
- IUPAC Name : Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate
The compound features a chlorine atom at the 5-position, a methoxy group at the 8-position, and an acetate group at the 2-position of the quinoline ring, contributing to its diverse biological activities.
Biological Activities
This compound has been studied for its antimicrobial and anticancer properties:
-
Antimicrobial Activity :
- The compound exhibits significant antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.
- For example, quinoline derivatives have demonstrated effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential use in treating infections .
-
Anticancer Properties :
- Research indicates that this compound may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This suggests a mechanism that could lead to anticancer effects by preventing tumor cell proliferation .
- In vitro studies have shown its efficacy against several cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29), highlighting its potential as a chemotherapeutic agent .
Synthetic Applications
In addition to its biological applications, this compound serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows chemists to explore modifications that could lead to new compounds with enhanced biological activities or different properties .
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Screening : A study evaluated various quinoline derivatives, including this compound, against microbial strains using the well diffusion method. The results indicated significant inhibition against tested microorganisms, suggesting its potential as an antimicrobial agent .
- Anticancer Evaluation : Another research effort focused on assessing the antiproliferative effects of this compound on human cancer cell lines. The findings revealed that it effectively reduced cell viability in certain cancer types, supporting further investigation into its use as an anticancer drug .
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The chloro and methoxy groups can influence its binding affinity and specificity, while the ester group may undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Quinolinone Derivatives
Methyl 2-(5,8-Dimethoxy-2-Methyl-4-Oxoquinolin-1(4H)-yl)Acetate (CAS 1216624-36-0)
- Substituents : 5-OCH₃, 8-OCH₃, 2-CH₃, methyl ester.
- Key Differences: The absence of a chloro group reduces electron-withdrawing effects compared to the target compound. The methyl ester group may lower lipophilicity compared to the ethyl ester in the target compound, affecting membrane permeability .
Ethyl 2-(4-Oxo-8-(Trifluoromethyl)Quinolin-1(4H)-yl)Acetate (CAS 864082-33-7)
- Substituents : 8-CF₃, ethyl ester.
- Key Differences: The trifluoromethyl group at position 8 is a strong electron-withdrawing substituent, creating a more electron-deficient aromatic system than the target compound’s 8-OCH₃.
Halogen-Substituted Heterocyclic Analogs
Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)Acetate
- Core Structure: Benzofuran (vs. quinolinone).
- Substituents : 5-Br, 3-ethyl-sulfinyl, ethyl ester.
- Key Differences: The benzofuran core lacks the nitrogen atom present in quinolinone, altering hydrogen-bonding capabilities. Sulfinyl groups introduce chirality and polarizability, which are absent in the target compound .
Ester Group Variations
Imidazole-Based Ethyl Acetate Derivatives
- Examples : Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (, Figure 1A).

- Core Structure: Imidazole (vs. quinolinone).
- Key Differences: Imidazole’s aromaticity and basic nitrogen atoms enable distinct binding modes compared to quinolinone’s planar, conjugated system. Substituents like 4-chlorophenyl (Figure 1F) highlight how halogen positioning influences steric and electronic profiles, analogous to the target compound’s 5-Cl .
Crystallographic and Stability Insights
- Crystal Packing : The target compound’s chloro and methoxy groups may engage in C-H···O hydrogen bonds and π-π stacking, as seen in Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate .
- Ester Conformation : Ethyl esters, as in the target compound, often exhibit greater conformational flexibility than methyl esters, impacting molecular packing and solubility .
Data Tables
Table 1: Structural and Electronic Comparison of Quinolinone Derivatives
Table 2: Halogenated Heterocycles Comparison
Biological Activity
Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H14ClNO4
- Molecular Weight : 295.72 g/mol
- IUPAC Name : this compound
- CAS Number : 1315374-58-3
The compound features a quinoline core with a chlorine atom at the 5-position, a methoxy group at the 8-position, and an acetate group at the 2-position. This specific arrangement contributes to its unique chemical properties and potential biological activities.
This compound exhibits significant biological activity through several mechanisms:
- Inhibition of Topoisomerase Enzymes : The compound has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition can lead to cytotoxic effects in cancer cells, making it a candidate for anticancer therapy.
- Antimicrobial Properties : Studies indicate that quinoline derivatives, including this compound, possess antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial DNA synthesis or interference with metabolic pathways.
Anticancer Activity
Research has demonstrated the anticancer potential of this compound through various in vitro studies:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| SK-MEL-28 | 18.65 ± 1.16 | Induction of ROS production |
| HeLa | TBD | Inhibition of cell proliferation |
| HCT-116 | TBD | Induction of apoptosis |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound's ability to induce reactive oxygen species (ROS) production suggests a mechanism involving oxidative stress, which is detrimental to cancer cells .
Antimicrobial Activity
This compound has been evaluated against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
These studies highlight the compound's potential as an antimicrobial agent, although specific MIC values were not provided in the available literature .
Case Studies and Research Findings
Several studies have focused on the biological activity of quinoline derivatives, including this compound:
- Cytotoxicity Assessment : A study utilized the MTT assay to assess cytotoxicity against various human cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, correlating with increased ROS levels and apoptosis induction .
- Embryotoxicity in Zebrafish Models : Research involving zebrafish embryos demonstrated moderate embryotoxicity at certain concentrations, alongside non-lethal effects such as malformations and developmental delays. These findings are critical for understanding the safety profile of the compound in therapeutic applications .
- Comparative Studies with Related Compounds : Comparative analyses with other quinoline derivatives have shown that structural variations significantly impact biological activity. For instance, different substitution patterns can lead to variations in potency against cancer cells or pathogens .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. Key steps include:
- Quinoline Core Formation : Cyclization of substituted anilines with β-keto esters under acidic conditions (e.g., polyphosphoric acid) to form the 4-oxoquinoline scaffold .
- Acetate Esterification : Reacting the quinoline intermediate with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
- Critical Parameters : Moisture-sensitive steps require inert atmospheres (N₂/Ar). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:7 hexane:EtOAc) .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the quinolinone carbonyl (δ ~175–180 ppm in ¹³C), methoxy protons (δ ~3.8–4.0 ppm), and ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₄H₁₃ClNO₄: 294.0534).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL (via WinGX interface) refines anisotropic displacement parameters. Data collection at 100–150 K (Mo-Kα radiation) resolves chloro/methoxy substituent positions .
Q. What safety precautions are essential during handling and storage?
- Methodological Answer :
- Hazard Mitigation : Classified as acutely toxic (Oral, Category 4) and skin/eye irritant (Category 2). Use nitrile gloves, fume hoods, and sealed containers to avoid dust/aerosol formation .
- First Aid : For skin contact, wash with soap/water (15+ min); for eye exposure, irrigate with saline (20 min). Store in amber glass vials at 2–8°C under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved for this compound?
- Methodological Answer :
- Disorder Modeling : Use SHELXL’s PART instruction to split disordered atoms (e.g., ethyl ester groups). Apply ISOR/SADI restraints to maintain reasonable geometry .
- Twinning Analysis : In WinGX, check for twinning via Hooft/Y statistics. For non-merohedral twinning, refine using TWIN/BASF commands in SHELXL .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for packing analysis .
Q. What computational strategies predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16). Calculate Fukui indices (Multiwfn) to identify electrophilic sites (e.g., carbonyl carbon) .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Parameterize charges via AM1-BCC in OpenBabel .
Q. How to address discrepancies in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Standardization :
- Control Reproducibility : Use reference inhibitors (e.g., staurosporine for kinase assays) and normalize data to cell viability (MTT assay) .
- Solvent Effects : Test DMSO concentrations ≤0.1% to avoid false positives. Validate via dose-response curves (3+ replicates) .
- Meta-Analysis : Apply statistical tools (e.g., R’s metafor package) to harmonize data across studies. Exclude outliers via Grubbs’ test (α=0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

